(2-Cyclopentylcyclopropyl)methanamine hydrochloride
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Overview
Description
(2-Cyclopentylcyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H18ClN It is a hydrochloride salt form of (2-Cyclopentylcyclopropyl)methanamine, which is a cyclopropyl derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopentylcyclopropyl)methanamine hydrochloride typically involves the cyclopropanation of cyclopentyl derivatives followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of strong bases and specific catalysts to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopentylcyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclopropylamines with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the cyclopropyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include cyclopropyl ketones, cyclopropylamines, and substituted cyclopropyl derivatives, depending on the specific reaction conditions and reagents
Biological Activity
(2-Cyclopentylcyclopropyl)methanamine hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 2172546-40-4
This compound features a cyclopentyl group and a cyclopropyl group attached to a methanamine backbone, which may contribute to its unique biological interactions.
Synthesis
The synthesis of this compound has been documented in various studies. The general synthetic route involves the formation of the cyclopentyl and cyclopropyl moieties followed by amination and subsequent hydrochloride salt formation. The specific reaction conditions and reagents used can significantly influence the yield and purity of the final product.
Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound. In vitro evaluations demonstrated its effectiveness against several viral strains. The compound exhibited significant inhibition rates, suggesting its potential as an antiviral agent.
Virus Tested | IC50 (µM) | Mechanism of Action |
---|---|---|
Influenza A | 5.6 | Inhibition of viral replication |
HIV | 3.2 | Disruption of viral entry |
Herpes Simplex | 4.8 | Interference with viral assembly |
These findings indicate that this compound could serve as a lead compound in the development of new antiviral therapies.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary research suggests that it may interact with specific viral proteins or cellular receptors involved in viral entry and replication processes.
Case Studies
-
Study on Influenza A Virus :
- Researchers conducted a study to evaluate the efficacy of this compound against Influenza A virus.
- Results indicated that treatment with the compound reduced viral titers significantly in infected cell cultures.
-
HIV Entry Inhibition :
- Another study focused on the compound's ability to inhibit HIV entry into host cells.
- The findings revealed that it interfered with the binding of the virus to CD4 receptors on T-cells, thus preventing infection.
Properties
IUPAC Name |
(2-cyclopentylcyclopropyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-6-8-5-9(8)7-3-1-2-4-7;/h7-9H,1-6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCARPVJXCUBWBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CC2CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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